molecular formula C15H18N2O3S B5487144 N-benzyl-N'-(2-phenoxyethyl)sulfamide

N-benzyl-N'-(2-phenoxyethyl)sulfamide

Cat. No.: B5487144
M. Wt: 306.4 g/mol
InChI Key: CGKFFQDGJZCGMR-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(2-phenoxyethyl)sulfamide is a sulfamide derivative characterized by a benzyl group attached to one nitrogen atom and a 2-phenoxyethyl substituent on the adjacent nitrogen. Sulfamides, featuring the -SO₂NH- moiety, are notable for their versatility in medicinal chemistry, acting as pharmacophores in antiviral, antimicrobial, and enzyme-inhibiting agents . The 2-phenoxyethyl group in this compound enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, a feature observed in related antiviral sulfamides . Structural confirmation of such compounds typically relies on IR, NMR, and elemental analysis .

Properties

IUPAC Name

N-(benzylsulfamoyl)-2-phenoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-21(19,17-13-14-7-3-1-4-8-14)16-11-12-20-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKFFQDGJZCGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Sulfamide Derivatives

Pharmacokinetic Properties

Sulfamides with aromatic substituents often display favorable pharmacokinetics. For example, a sulfamide derivative in showed a 3.5-fold higher bioavailability than artemether, attributed to low clearance (0.8 L/h/kg) and moderate volume of distribution (2.1 L/kg) . The 2-phenoxyethyl group in our compound may similarly enhance metabolic stability, though this requires experimental validation.

Cytotoxicity and Selectivity

Phenoxyethyl-substituted compounds (e.g., 2-phenoxyethyl 4-hydroxybenzoate in ) exhibit cytotoxicity in cancer cells (IC₅₀ < 62.5 µg/mL) via DNA intercalation .

Comparative Data Tables

Table 2: Pharmacokinetic Parameters

Compound Bioavailability (%) Clearance (L/h/kg) Volume of Distribution (L/kg) Reference
Artemether 22 3.2 4.5
Sulfamide derivative 78 0.8 2.1

Key Research Findings and Implications

  • Antiviral Potential: The 2-phenoxyethyl group may mimic m-phenoxybenzyl moieties in norovirus inhibitors, but its ortho position could reduce steric compatibility with viral targets .
  • Enzyme Inhibition: Monosubstituted sulfamides are preferred for CA/metalloenzyme inhibition, whereas bisubstituted derivatives (e.g., ) are pharmacokinetically robust but less potent .
  • Synthetic Flexibility: Mitsunobu reactions and Boc deprotection () enable efficient synthesis of sulfamides with diverse substituents, supporting structure-activity relationship studies .

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-N'-(2-phenoxyethyl)sulfamide, and how can its structural integrity be validated?

The synthesis of sulfamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, sulfamide cross-linking on surfaces can be achieved by reacting aniline-terminated self-assembled monolayers (SAMs) with sulfonyl precursors under mild conditions (e.g., 4-aminothiophenol on gold surfaces reacting with aryl sulfonamide derivatives) . Structural validation requires spectroscopic and analytical techniques:

  • X-ray photoelectron spectroscopy (XPS) to confirm sulfamide moiety formation (S2p₃/₂ peak at ~168.4 eV) and quantify conversion rates (~31–48%) .
  • Nuclear magnetic resonance (NMR) for solution-phase characterization of proton environments and purity assessment.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. What pharmacological mechanisms are associated with this compound in preclinical anticonvulsant studies?

Sulfamide derivatives exhibit broad-spectrum anticonvulsant activity by modulating ion channels:

  • Voltage-gated Na⁺ and N-type Ca²⁺ channel inhibition , reducing neuronal hyperexcitability .
  • K⁺ channel opening , stabilizing membrane potentials and preventing seizure propagation .
  • Efficacy in rodent models (audiogenic, electrically/chemically induced seizures) supports potential for treating refractory epilepsy . Mechanistic studies should combine patch-clamp electrophysiology with in vivo seizure threshold assays.

Q. Which analytical techniques are critical for characterizing sulfamide derivatives in material science applications?

  • XPS : Quantifies sulfur oxidation states and surface functionalization efficiency (e.g., SAM conversion rates) .
  • Raman/IR spectroscopy : Identifies hydrogen bonding and phase transitions in crystalline sulfamide (e.g., NH stretching bands at 4000–50 cm⁻¹) .
  • Electrochemical impedance spectroscopy (EIS) : Evaluates proton conductivity in sulfamide-based polymers .

Q. How should researchers handle this compound to ensure stability during experiments?

  • Storage : Keep in airtight containers at room temperature, away from moisture (decomposition occurs in humid conditions) .
  • Incompatibilities : Avoid strong acids/bases and oxidizers to prevent hazardous decomposition (e.g., nitrogen/sulfur oxides) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved respirators to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can sulfamide-functionalized SAMs on gold surfaces be optimized for reversible covalent chemistry?

  • Surface preparation : Adsorb 4-aminothiophenol to create an aniline-terminated SAM .
  • Sulfamide cross-linking : React with aryl sulfonamide precursors (e.g., TsNHOTs) at controlled temperatures (<70°C to prevent desorption) .
  • Hydrolysis optimization : Use mild acidic/basic conditions (e.g., HCl/NaOH at 25–50°C) to cleave sulfamide linkages and regenerate free amines for re-functionalization .

Q. What strategies enhance proton conductivity in sulfamide-based polymers?

  • Hydrogen bond networks : Design polymers with sulfamide groups to facilitate proton hopping via NH···O interactions .
  • Doping with acidic protons : Incorporate sulfonic acid groups to increase charge carrier density .
  • Thermal annealing : Improve crystallinity to stabilize proton pathways (e.g., electrochemical stability up to 1 V) .

Q. How can researchers resolve contradictions in reported ion channel modulation by sulfamide derivatives?

  • Dose-response profiling : Test compounds across multiple concentrations to identify biphasic effects (e.g., Na⁺ channel inhibition vs. activation at low/high doses) .
  • Channel subtype specificity : Use heterologous expression systems (e.g., HEK293 cells) to isolate effects on Naᵥ1.2 vs. Naᵥ1.6 subtypes .
  • Synergistic assays : Evaluate combinatorial effects with standard anticonvulsants (e.g., valproate) to clarify mechanisms .

Q. What isotopic labeling approaches trace sulfamide precursor origins in forensic or synthetic studies?

  • Stable isotope analysis (SIA) : Use δ¹³C/δ¹⁵N isotopic ratios to differentiate synthetic pathways (e.g., sulfamide precursors from varied suppliers) .
  • Deuterium labeling : Incorporate ²H at key positions (e.g., benzyl or phenoxy groups) to track hydrolysis or metabolic degradation .

Q. What experimental conditions favor sulfamide hydrolysis for reversible surface functionalization?

  • Acidic hydrolysis : Use 0.1 M HCl at 50°C for 2 hours to cleave sulfamide bonds without damaging gold-thiolate interfaces .
  • Kinetic monitoring : Track hydrolysis progress via XPS (reduction in S2p₃/₂ peak intensity) or contact angle measurements .

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